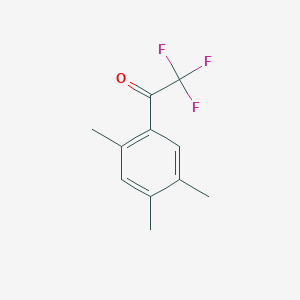

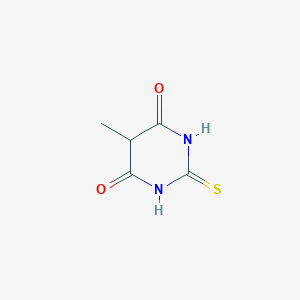

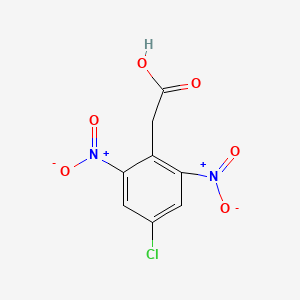

![molecular formula C9H12OS B3394596 4-Methyl-2-[(methylthio)methyl]phenol CAS No. 4526-38-9](/img/structure/B3394596.png)

4-Methyl-2-[(methylthio)methyl]phenol

Vue d'ensemble

Description

4-Methyl-2-[(methylthio)methyl]phenol, also known as 4-(Methylmercapto)phenol or 4-Hydroxyphenyl methyl sulfide, is a chemical compound with a sulfurous type odor and a meaty type flavor . It mediates the removal of benzyloxycarbonyl and O-benzyl protecting groups by accepting the benzyl groups during the acidolytic cleavage with trifluoroacetic acid .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C9H12OS . The structure can be viewed as a 2D Mol file or as a computed 3D SD file .Applications De Recherche Scientifique

Role in Catalytic Reactions

4-Methyl-2-[(methylthio)methyl]phenol demonstrates significant roles in various catalytic processes. For instance, a study on the catalytic methylation of phenol with methanol revealed that specific phenol derivatives, like this compound, play a crucial role in producing significant products such as o-cresol and 2,6-xylenol. These findings suggest its potential application in industrial catalysis and chemical synthesis (Mathew et al., 2002).

Applications in Organic Synthesis

This compound also finds applications in the field of organic synthesis. Research indicates its use in the synthesis of various compounds, including Schiff bases, which are integral in numerous chemical processes and applications. These bases, derived from this compound, have been explored for their electrochemical and biological activities, further underlining the compound's versatility in organic chemistry (Shabbir et al., 2016).

Involvement in Colorimetric Methods

Additionally, this compound plays a role in colorimetric methods for determining the composition of sugars and polysaccharides. This application is crucial in analytical chemistry, particularly in the food and pharmaceutical industries (Dubois et al., 1956).

Significance in Corrosion Inhibition

The compound's derivatives have been studied for their potential in corrosion inhibition. This application is particularly relevant in materials science and engineering, where preventing metal corrosion is a critical challenge (Elemike et al., 2017).

Role in Anticancer Research

In the field of biomedical research, derivatives of this compound have been investigated for their anticancer activities. For example, a specific derivative showed weak activity in inhibiting T47D breast cancer cells, highlighting its potential in cancer research (Sukria et al., 2020).

Safety and Hazards

4-Methyl-2-[(methylthio)methyl]phenol is considered hazardous. It is harmful in contact with skin or if inhaled. It is recommended to wear protective gloves, clothing, eye protection, and face protection. Avoid breathing dust, fume, gas, mist, vapors, and spray. Use only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

4-methyl-2-(methylsulfanylmethyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12OS/c1-7-3-4-9(10)8(5-7)6-11-2/h3-5,10H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHHVLSOMJJHBNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)CSC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70493824 | |

| Record name | 4-Methyl-2-[(methylsulfanyl)methyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70493824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4526-38-9 | |

| Record name | 4-Methyl-2-[(methylsulfanyl)methyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70493824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

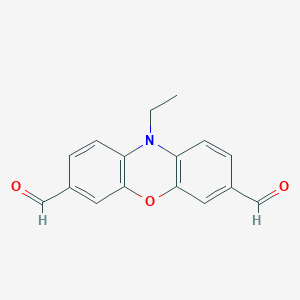

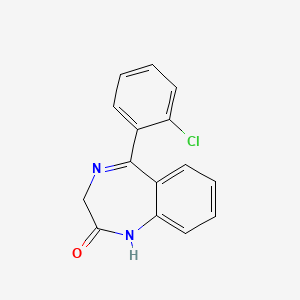

![Spiro[isobenzofuran-1(3H),4'-piperidine], 1'-(phenylmethyl)-](/img/structure/B3394562.png)

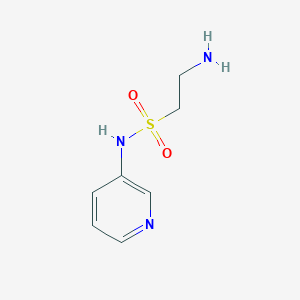

![4-[(Pyridin-4-ylmethyl)-sulfamoyl]-benzoic acid](/img/structure/B3394587.png)